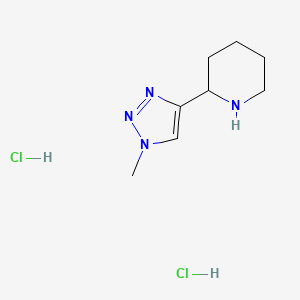

2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

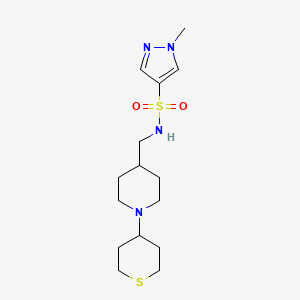

The compound “2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride” is a salt formed from a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) substituted at the 2-position with a 1-methyl-1H-1,2,3-triazol-4-yl group (a five-membered ring containing three nitrogen atoms and two carbon atoms, with a methyl group attached to one of the nitrogen atoms) .

Molecular Structure Analysis

The molecular structure of this compound would likely show the piperidine ring and the 1,2,3-triazole ring connected at the 2-position of the piperidine ring. The triazole ring would have a methyl group attached to one of its nitrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the triazole and piperidine rings, as well as the methyl group attached to the triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its molecular structure and the presence of the nitrogen atoms and the methyl group. For example, it might have a certain degree of polarity due to the presence of the nitrogen atoms .科学的研究の応用

Drug Discovery and Medicinal Chemistry

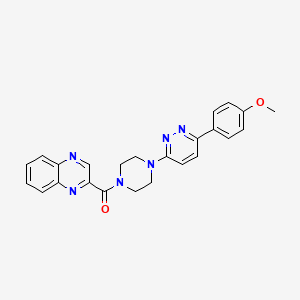

MTBD has garnered attention in drug discovery due to its unique structure. Some notable applications include:

- Anticonvulsant Properties : MTBD derivatives have demonstrated anticonvulsant activity .

- Anticancer Potential : Certain MTBD analogs exhibit antiproliferative effects against cancer cells .

- Antibiotics : MTBD-based compounds have been explored as potential antibiotics .

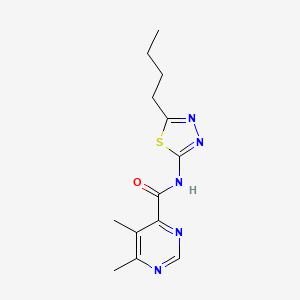

Organic Synthesis and Click Chemistry

MTBD is a valuable building block in organic synthesis:

- Click Chemistry : The “click chemistry” approach, which involves efficient and selective reactions, often employs MTBD as a key component .

- 1,2,3-Triazole Synthesis : MTBD serves as a precursor for synthesizing 1,2,3-triazoles, a versatile class of compounds .

Materials Science and Supramolecular Chemistry

MTBD contributes to materials research:

- Polymer Chemistry : MTBD-containing polymers exhibit interesting properties and applications .

- Supramolecular Assemblies : MTBD-based molecules participate in supramolecular interactions, influencing material properties .

Fluorescent Imaging and Bioconjugation

MTBD derivatives are employed in biological studies:

- Fluorescent Probes : MTBD-based fluorophores are used for cellular imaging and diagnostics .

- Bioconjugation : MTBD facilitates the conjugation of biomolecules for targeted drug delivery and imaging .

Other Applications

作用機序

Target of Action

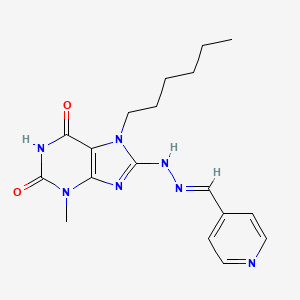

Compounds with similar structures, such as 1,2,3-triazole derivatives, have been reported to inhibit human methionine aminopeptidase type 2 (hmetap2) .

Mode of Action

It is suggested that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This interaction could potentially lead to changes in the enzyme’s activity, affecting the biochemical pathways it is involved in.

Biochemical Pathways

Based on the potential target (hmetap2), it could be involved in the regulation of protein synthesis and cellular proliferation, as methionine aminopeptidase type 2 plays a crucial role in these processes .

Result of Action

Similar compounds have shown cytotoxic activities against various tumor cell lines . Therefore, it is possible that this compound could also exhibit cytotoxic effects, potentially leading to cell death.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(1-methyltriazol-4-yl)piperidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.2ClH/c1-12-6-8(10-11-12)7-4-2-3-5-9-7;;/h6-7,9H,2-5H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKPHKKGYRTELG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C2CCCCN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2449766.png)

![Bis(1-[2-(4-sulfamoylphenyl)ethyl]guanidine), sulfuric acid](/img/structure/B2449769.png)

![Methyl 2-{[(4-chlorophenyl)methylene]amino}-3-(dimethylamino)acrylate](/img/structure/B2449771.png)

![2-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-3-carboxamide](/img/structure/B2449777.png)

![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2449781.png)